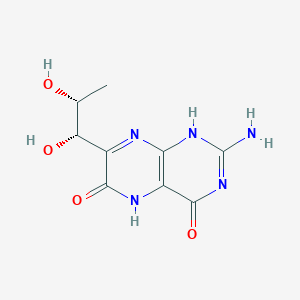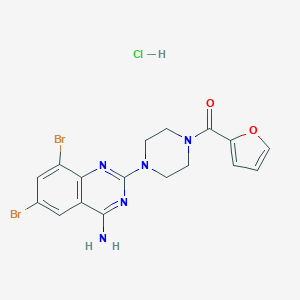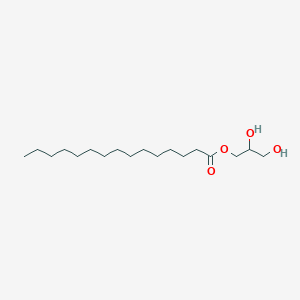
2,3-Dihydroxypropyl pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentadecanoyl-rac-glycerol is a monoacylglycerol that contains pentadecanoic acid at the sn-1 position. It is a crystalline solid with a molecular formula of C18H36O4 and a molecular weight of 316.5 g/mol . This compound has been found in wheat bran extracts and is known for its role in lipid biochemistry .
Applications De Recherche Scientifique
1-Pentadecanoyl-rac-glycerol has a wide range of applications in scientific research:
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentadecanoyl-rac-glycerol can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-Pentadecanoyl-rac-glycerol may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of enzymes such as lipases can also be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentadecanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pentadecanoic acid.
Reduction: 1-Pentadecanol.
Substitution: Various esters or ethers depending on the substituent.
Mécanisme D'action
The mechanism of action of 1-Pentadecanoyl-rac-glycerol involves its incorporation into cellular lipid membranes, where it can influence membrane fluidity and signaling pathways. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, it can affect the expression of genes related to lipid homeostasis and inflammation .
Similar Compounds:
1-Palmitoyl-rac-glycerol: Contains palmitic acid instead of pentadecanoic acid.
1-Stearoyl-rac-glycerol: Contains stearic acid instead of pentadecanoic acid.
1-Myristoyl-rac-glycerol: Contains myristic acid instead of pentadecanoic acid.
Uniqueness: 1-Pentadecanoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and biochemical properties. Its presence in wheat bran extracts and its role in hepatic steatosis models highlight its importance in lipid research .
Propriétés
Numéro CAS |
122636-37-7 |
|---|---|
Formule moléculaire |
C18H38O5 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
pentadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C15H30O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;4-1-3(6)2-5/h2-14H2,1H3,(H,16,17);3-6H,1-2H2 |
Clé InChI |
HMNQKNBOXPSFDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Autres numéros CAS |
104140-07-0 122636-37-7 |
Synonymes |
GLYCERYL PENTADECANOATE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
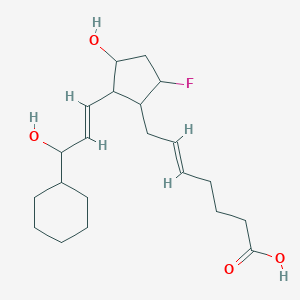
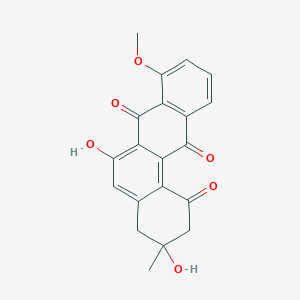
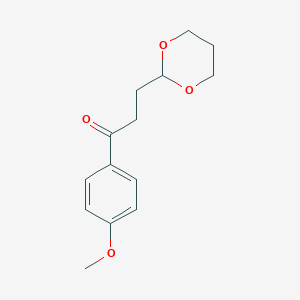


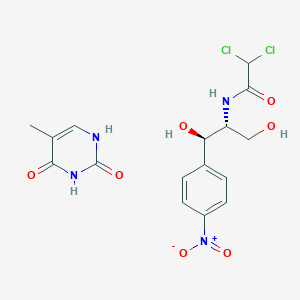
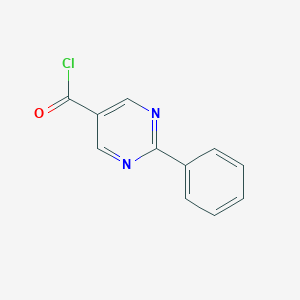
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
